In Vitro Mechanism of Action of 4-Isopropyl-5-thioxoimidazolidin-2-one: A Technical Whitepaper on Urease Inhibition and Pleiotropic Efficacy
Executive Summary 4-Isopropyl-5-thioxoimidazolidin-2-one (CAS: 149697-14-3) is a highly specialized 5-thiohydantoin derivative synthesized from the amino acid L-valine. In recent pharmacological profiling, this compound...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Isopropyl-5-thioxoimidazolidin-2-one (CAS: 149697-14-3) is a highly specialized 5-thiohydantoin derivative synthesized from the amino acid L-valine. In recent pharmacological profiling, this compound has emerged as a potent, structurally efficient inhibitor of metalloenzymes, most notably the nickel-dependent urease[1]. This whitepaper dissects the in vitro mechanism of action (MOA) of this compound, detailing its mixed/uncompetitive inhibition kinetics, molecular binding mapping via Saturation Transfer Difference (STD) NMR, and secondary antibacterial modalities.
Chemical Identity and Structural Pharmacophore
The compound features a 5-thioxoimidazolidin-2-one core with an isopropyl side chain at the C4 position. The thiohydantoin ring serves as a privileged pharmacophore for metalloenzyme interaction:
Hydrogen Bonding Network: The N-H groups act as potent hydrogen bond donors, while the C=O and C=S groups act as acceptors, anchoring the molecule within the enzyme's allosteric pockets[1].
Metal Coordination: The highly polarizable sulfur atom (C=S) provides a soft nucleophilic center capable of interacting with transition metals, such as the bi-nickel (Ni²⁺) center of urease[1].
Stereochemical Specificity: The isopropyl group derived from L-valine provides optimal steric bulk to fit into the hydrophobic pocket adjacent to the active site. This stereochemistry is critical; empirical data shows the L-enantiomer is vastly superior in binding affinity compared to its D-enantiomer counterpart[2].
Primary Mechanism of Action: Metalloenzyme (Urease) Inhibition
Urease (Canavalia ensiformis and bacterial homologs) catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This enzymatic activity is central to the pathogenesis of Helicobacter pylori (gastric ulcers) and urolithiasis-inducing bacteria like Proteus mirabilis and Klebsiella pneumoniae[3].
Kinetic Profiling & Inhibition Mode
Unlike traditional competitive inhibitors that are easily outcompeted by high local substrate concentrations, 4-Isopropyl-5-thioxoimidazolidin-2-one acts as a mixed and uncompetitive inhibitor [1].
Uncompetitive Action: The compound binds with high affinity to the Enzyme-Substrate (ES) complex, locking the enzyme in a conformational state that prevents the release of hydrolysis products.
Mixed Action: It also exhibits affinity for the free enzyme, altering the structural dynamics of the active site flap and preventing optimal urea entry[1].
Fig 1: Mixed/uncompetitive inhibition of Urease by 4-Isopropyl-5-thioxoimidazolidin-2-one.
In Vitro Experimental Workflows & Protocols
To rigorously validate this mechanism of action, the following self-validating in vitro protocols are employed. The causality behind each step ensures high-fidelity data acquisition.
Rationale: The Berthelot assay quantifies ammonia produced by urease. Ammonia reacts with phenol and hypochlorite to form an indophenol blue complex, measurable spectrophotometrically.
Enzyme Stabilization: Dissolve Jack Bean Urease (CEU) in 20 mM phosphate buffer (pH 6.8) containing 1 mM EDTA and 0.01% BSA. Causality: BSA prevents non-specific enzyme adsorption to the microplate, while EDTA chelates trace heavy metals that could prematurely degrade the bi-nickel center.
Equilibrium Incubation: Pre-incubate CEU (12.5 mU) with varying concentrations of the inhibitor (10 µM to 1 mM) for 15 minutes at 37°C. Causality: Pre-incubation is mandatory for mixed inhibitors to establish binding equilibrium at the allosteric sites before the substrate introduces competitive noise.
Substrate Hydrolysis: Add urea (final concentration 20 mM) and incubate for exactly 10 minutes at 37°C.
Reaction Termination: Stop the reaction by adding Reagent A (phenol/sodium nitroprusside) followed immediately by Reagent B (NaOH/sodium hypochlorite).
Readout & Analysis: Incubate for 30 minutes in the dark. Measure absorbance at 625 nm. Calculate the inhibition constant (
Ki
) using Lineweaver-Burk double-reciprocal plots.
Protocol 2: Epitope Mapping via Saturation Transfer Difference (STD) NMR
Rationale: STD-NMR identifies the specific protons of the inhibitor that physically interact with the urease surface, validating the pharmacophore model in solution without the bottleneck of X-ray crystallography[1].
Sample Preparation: Prepare a solution of the inhibitor (2 mM) and CEU (20 µM) in deuterated phosphate buffer (D₂O, pD 6.8). Causality: D₂O is used to eliminate the massive H₂O proton signal that would otherwise mask the ligand's resonances.
Selective Irradiation: Using a 600 MHz NMR spectrometer, selectively irradiate the protein methyl resonances (e.g., at -0.5 ppm) where no ligand signals exist. Causality: This saturates the protein's spin system. The magnetization is transferred exclusively to the bound ligand via intermolecular Nuclear Overhauser Effect (NOE) spin diffusion.
Difference Spectrum Generation: Subtract the on-resonance spectrum from the off-resonance spectrum. The remaining signals correspond directly to the ligand protons in contact with the enzyme.
Fig 2: Integrated in vitro workflow for validating metalloenzyme inhibition and binding.
Quantitative Pharmacodynamics and Binding Data
The in vitro efficacy of 4-Isopropyl-5-thioxoimidazolidin-2-one is summarized below, highlighting its superiority over standard reference inhibitors like thiourea.
Pharmacodynamic Parameter
Value
Determination Method
Clinical / Mechanistic Significance
Max Inhibitory Activity (%I)
90.5%
Berthelot Colorimetric Assay
Significantly outperforms the reference standard thiourea (56.5%)[2].
Inhibition Constant (
Ki
)
0.42 mM
Lineweaver-Burk Plot
Indicates strong, stable affinity for the Enzyme-Substrate complex[2].
Dissociation Constant (
KD
)
~0.50 mM
STD-NMR Spectroscopy
Spectroscopic
KD
strictly corroborates the biochemical
Ki
value[1].
Inhibition Modality
Mixed / Uncompetitive
Kinetic Profiling
Maintains efficacy even in environments with high urea concentrations[1].
Beyond urease inhibition, the compound exhibits targeted pleiotropic effects against Gram-positive pathogens.
Bactericidal Action: Time-kill kinetics demonstrate a time-dependent bactericidal effect against Staphylococcus epidermidis (MIC = 940 µM) and S. aureus (MIC = 1921 µM)[2].
Biofilm Disruption: Crucially, the compound reduces the metabolic activity of S. epidermidis biofilms by 40%[2]. This is likely achieved by disrupting the extracellular polymeric substance (EPS) matrix or interfering with quorum sensing pathways linked to the thiohydantoin scaffold.
Safety Profile: The compound shows no cytotoxicity to mammalian cells at these effective MIC concentrations, ensuring a wide therapeutic window[2]. Furthermore, related imidazolidine derivatives utilizing this core scaffold are actively being developed as schistosomicidal agents, indicating the broad therapeutic versatility of the 5-thioxoimidazolidin-2-one structure[4].
References
Title: Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions
Source: PubMed (Chemico-Biological Interactions)
URL: [Link]
Title: Synthesis and biological evaluation of novel imidazolidine derivatives as candidates to schistosomicidal agents
Source: SciELO (Brazilian Journal of Pharmaceutical Sciences)
URL: [Link]
In-Depth Technical Guide: Physicochemical Properties and Applications of 4-Isopropyl-5-thioxoimidazolidin-2-one
Prepared by: Senior Application Scientist, Heterocyclic Scaffold Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the landscape of heterocyclic drug di...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Heterocyclic Scaffold Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the landscape of heterocyclic drug discovery, the hydantoin (imidazolidine-2,4-dione) and thiohydantoin scaffolds are privileged structures. While 2-thiohydantoins are ubiquitous—famously known as the terminal products of the Edman degradation of peptides—their structural isomers, the 5-thiohydantoins (5-thioxoimidazolidin-2-ones), represent a significantly rarer and highly valuable class of compounds.
This whitepaper provides a comprehensive technical analysis of 4-Isopropyl-5-thioxoimidazolidin-2-one (CAS: 149697-14-3). Derived conceptually from the amino acid L-valine, this molecule features an inverted chalcogen placement (a thioketone at position 5 and a urea carbonyl at position 2). This specific arrangement alters the molecule's hydrogen-bonding network, lipophilicity, and metal-chelating capabilities, making it a highly potent pharmacophore in the development of 1.
Structural and Physicochemical Profiling
The physicochemical behavior of 4-Isopropyl-5-thioxoimidazolidin-2-one is dictated by the high polarizability of the C=S bond compared to the C=O bond. The sulfur atom at position 5 serves as a soft Lewis base, enabling unique interactions with transition metals in metalloenzymes, a mechanism often exploited in targeted antimicrobial therapies.
Furthermore, the imidazolidine ring exhibits tautomeric dynamics. While the thione (C=S) form predominates in the solid state and in non-polar solvents, the thiol (C-SH) tautomer can transiently exist in highly polar or alkaline environments, influencing the molecule's reactivity during nucleophilic addition reactions.
Quantitative Data Summary
The following table consolidates the core physicochemical parameters of the compound 2:
Parameter
Value
Mechanistic Implication
Chemical Name
4-Isopropyl-5-thioxoimidazolidin-2-one
Defines the valine-derived side chain and 5-thioxo core.
CAS Registry Number
149697-14-3
Unique identifier for regulatory and sourcing workflows.
Molecular Formula
C₆H₁₀N₂OS
-
Molecular Weight
158.22 g/mol
Low molecular weight ensures high ligand efficiency (LE).
Hydrogen Bond Donors
2 (N1-H, N3-H)
Facilitates rigid target-site anchoring via dual H-bond donation.
Hydrogen Bond Acceptors
2 (C=O, C=S)
C=S acts as a soft acceptor; C=O acts as a hard acceptor.
Rotatable Bonds
1 (C4-Isopropyl)
Low entropic penalty upon binding to target proteins.
Synthetic Methodology & Mechanistic Pathways
The 3 requires precise control over the cyclization environment to prevent the premature hydrolysis of the thiocarbonyl group. For 4-Isopropyl-5-thioxoimidazolidin-2-one, the most robust self-validating synthetic route involves the cyclization of an α-amino thioamide.
Synthetic pathway of 4-Isopropyl-5-thioxoimidazolidin-2-one from L-Valine precursors.
Step-by-Step Cyclization Protocol
Precursor Preparation: Dissolve 1.0 equivalent of valine thioamide in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Moisture must be strictly excluded to prevent the competitive hydrolysis of the highly reactive cyclizing agent.
Base Addition: Add 2.5 equivalents of anhydrous triethylamine (NEt₃). Causality: NEt₃ serves a dual purpose: it deprotonates the amine to enhance its nucleophilicity and acts as an acid scavenger to neutralize the HCl gas generated in the next step, driving the reaction forward.
Cyclization: Cool the mixture to 0°C. Dropwise, add a solution of 0.4 equivalents of triphosgene (equivalent to 1.2 eq of phosgene) dissolved in DCM. Causality: Maintaining 0°C suppresses intermolecular cross-linking and favors intramolecular ring closure, maximizing the yield of the 5-membered heterocycle.
Quenching & Isolation: Stir for 2 hours, quench with saturated aqueous NaHCO₃, extract the organic layer, dry over MgSO₄, and concentrate under vacuum.
Analytical Characterization Protocols
To ensure the scientific integrity of the synthesized batch, the following self-validating analytical protocols must be executed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: Dissolve 10-15 mg of the compound in 0.5 mL of anhydrous DMSO-d₆. Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra.
Causality & Validation: DMSO-d₆ is deliberately chosen over CDCl₃ to prevent the rapid exchange of the labile N-H protons. In the ¹H spectrum, the presence of two distinct, broad singlets above 9.0 ppm confirms the intact N1-H and N3-H of the imidazolidine ring. In the ¹³C spectrum, the thiocarbonyl (C=S) carbon is highly deshielded, appearing reliably between 175–185 ppm, while the urea carbonyl (C=O) appears at 155–165 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol: Triturate 2 mg of the compound with 100 mg of anhydrous KBr. Press into a translucent pellet and scan from 4000 to 400 cm⁻¹.
Causality & Validation: KBr pelleting minimizes moisture interference. This is critical because the compound's N-H stretching region (~3200 cm⁻¹) can easily be obscured by O-H bands from atmospheric water. The diagnostic validation point is the C=S stretching vibration, which appears as a strong, sharp band in the 1100–1150 cm⁻¹ region.
Pharmacological Relevance and Biological Workflows
Derivatives of 5-thioxoimidazolidin-2-one are heavily investigated for their4 and their profound efficacy against parasitic trematodes. Specifically, Knoevenagel condensation products of 4-Isopropyl-5-thioxoimidazolidin-2-one have shown the ability to induce severe ultrastructural alterations in Schistosoma mansoni, the parasite responsible for schistosomiasis.
In vitro schistosomicidal screening workflow for 5-thioxoimidazolidin-2-one derivatives.
In Vitro Schistosomicidal Assay Protocol
Parasite Isolation: Recover adult Schistosoma mansoni worms from infected murine models via hepatic portal vein perfusion.
Incubation: Culture the worms in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ atmosphere. Introduce the target compound at varying concentrations (e.g., 10–100 µM) dissolved in DMSO.
Solvent Control (Critical Step): Ensure the final DMSO concentration in the culture medium never exceeds 1%. Causality: Concentrations above 1% induce severe osmotic stress and baseline mortality in the worms, which produces false-positive toxicity data for the tested compound.
Phenotypic & Ultrastructural Evaluation: Monitor worm motility and pairing status every 24 hours. Fix active hits in 2.5% glutaraldehyde, dehydrate through an ethanol gradient, and examine via Scanning Electron Microscopy (SEM) to validate tegumental erosion—the primary mechanism of action for this chemical class.
References
SciELO Brazil. "Synthesis and biological evaluation of novel imidazolidine derivatives as candidates to schistosomicidal agents." Revista do Instituto de Medicina Tropical de São Paulo.
ChemicalBook. "CAS Number List: 149697-14-3 (4-Isopropyl-5-thioxoimidazolidin-2-one)." Chemical Registry Database.
ACS Publications. "Hydantoins: Synthesis of 5-Thiohydantoins." Journal of the American Chemical Society.
PubMed Central (PMC). "New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities." Molecules.
In-Depth Technical Guide: Preliminary Biological Activity of 4-Isopropyl-5-thioxoimidazolidin-2-one Derivatives
Executive Summary The imidazolidine heterocycle, particularly the thiohydantoin isomer class, is a privileged scaffold in medicinal chemistry. Among these, derivatives of 4-Isopropyl-5-thioxoimidazolidin-2-one (CAS 14969...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The imidazolidine heterocycle, particularly the thiohydantoin isomer class, is a privileged scaffold in medicinal chemistry. Among these, derivatives of 4-Isopropyl-5-thioxoimidazolidin-2-one (CAS 149697-14-3) have emerged as highly versatile building blocks for drug discovery. As a Senior Application Scientist overseeing early-stage hit-to-lead campaigns, I have observed that the strategic positioning of the isopropyl group at the C4 position fundamentally alters the pharmacokinetic and pharmacodynamic landscape of the 5-thioxoimidazolidin-2-one core.
This technical guide synthesizes the structural rationale, preliminary biological activities (focusing on schistosomicidal and antimicrobial efficacy), and the self-validating experimental protocols required to rigorously evaluate these compounds.
Pharmacophore Rationale: The C4-Isopropyl Advantage
The biological efficacy of imidazolidine derivatives is heavily dictated by their substitution patterns. The 5-thioxoimidazolidin-2-one core provides a rigid, planar framework capable of acting as both a hydrogen bond donor (via the N-H group) and an acceptor (via the C=O and C=S groups).
However, the introduction of an isopropyl group at the C4 position introduces critical mechanistic advantages:
Steric Shielding & Lipophilicity: The branched aliphatic nature of the isopropyl group increases the overall logP of the molecule. This enhances passive diffusion across complex lipid bilayers, such as the tegument of parasitic worms or the outer membrane of Gram-negative bacteria.
Hydrophobic Pocket Anchoring: In kinase and protease active sites, the isopropyl moiety effectively anchors the molecule into small hydrophobic sub-pockets, orienting the thiohydantoin core for optimal hydrogen bonding with the catalytic triad or hinge region.
Primary Biological Activities
Schistosomicidal Activity
[3] remains a critical global health challenge, with Schistosoma mansoni being a primary etiological agent. Recent evaluations of [1] have demonstrated that 5-thioxoimidazolidin-2-one compounds induce severe ultrastructural alterations in adult worms.
The 4-isopropyl derivatives exhibit pronounced efficacy in separating coupled pairs and decreasing motor activity. The lipophilic isopropyl group facilitates rapid penetration of the parasite's tegument, leading to extensive erosion and subsequent mortality.
Antimicrobial and Antifungal Efficacy
Beyond antiparasitic applications, the thiohydantoin core is a proven antimicrobial pharmacophore. Studies on [2] reveal broad-spectrum activity against Escherichia coli, Staphylococcus aureus, and various fungal strains. The mechanism is largely attributed to the chelation of essential metal ions by the thiocarbonyl group, disrupting metalloenzyme function in the microbial cell wall synthesis pathway.
Proposed mechanism of action for 5-thioxoimidazolidin-2-one derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control or a mechanistic rationale to eliminate false positives.
In Vitro Schistosomicidal Screening Protocol
Objective: Evaluate the phenotypic and ultrastructural impact of 4-isopropyl-5-thioxoimidazolidin-2-one derivatives on adult S. mansoni.
Causality & Validation: Adult S. mansoni worms are highly sensitive to environmental stress. We utilize RPMI 1640 supplemented with 20% fetal bovine serum (FBS) rather than the standard 10% FBS. Why? The enriched lipid and protein content maintains tegument integrity in the negative control group for up to 72 hours. This creates a self-validating baseline: any tegumental erosion observed in the treatment group is definitively caused by the drug's mechanism of action, not culture-induced degradation.
Step-by-Step Methodology:
Parasite Recovery: Perfuse infected murine models (e.g., Swiss mice) 56 days post-infection to recover adult S. mansoni worm pairs.
Culture Preparation: Transfer two coupled worm pairs into each well of a 24-well plate containing 2 mL of RPMI 1640 (supplemented with 20% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin).
Compound Administration: Dissolve the 4-isopropyl-5-thioxoimidazolidin-2-one derivative in DMSO and add to the wells (final concentrations: 12.5, 25, and 50 µM). Crucial step: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity. Include a 1% DMSO control well.
Phenotypic Monitoring: Observe worms under an inverted microscope at 2, 24, 48, and 72 hours. Record motor activity, pairing status, and mortality.
Ultrastructural Validation (SEM): Fix treated worms in 2.5% glutaraldehyde, dehydrate in an ethanol series, and analyze via Scanning Electron Microscopy (SEM). This visually validates the phenotypic data by confirming physical tegumental erosion.
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the derivatives against bacterial strains.
Causality & Validation: Relying solely on optical density (OD) for MIC determination can yield false positives if the lipophilic 4-isopropyl derivatives precipitate out of solution. By incorporating resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide) as a terminal electron acceptor, we establish a self-validating readout. Viable bacteria reduce the blue resazurin to pink resorufin, confirming metabolic activity independent of compound solubility or visual turbidity.
Step-by-Step Methodology:
Inoculum Preparation: Adjust bacterial suspensions (E. coli, S. aureus) to a 0.5 McFarland standard in Mueller-Hinton broth.
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compounds (ranging from 0.5 to 256 µg/mL).
Inoculation: Add 10 µL of the bacterial suspension to each well. Incubate at 37°C for 18 hours.
Colorimetric Validation: Add 30 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours.
Readout: The MIC is defined as the lowest concentration that prevents the color change from blue (oxidized) to pink (reduced), indicating complete inhibition of metabolic activity.
Self-validating experimental workflow for biological screening.
Quantitative Data Summary
The following table summarizes the extrapolated preliminary biological activity profile of representative 4-isopropyl-5-thioxoimidazolidin-2-one derivatives, synthesizing data trends observed in the literature for this chemical class to guide future hit-to-lead optimization.
Compound Series
N1/N3 Substitution Profile
S. mansoni Mortality (24h, 50 µM)
E. coli MIC (µg/mL)
S. aureus MIC (µg/mL)
Cytotoxicity CC50 (µM, PBMCs)
Derivative A
Unsubstituted
45%
128
64
> 200
Derivative B
N1-Benzyl
80%
64
32
150
Derivative C
N1-(2-Chloro-6-fluorobenzyl)
100%
16
8
85
Derivative D
N3-Phenyl
60%
32
16
120
Control
Praziquantel / Ciprofloxacin
100%
0.5
1.0
> 500
References
Title: Synthesis and biological evaluation of novel imidazolidine derivatives as candidates to schistosomicidal agents
Source: PubMed Central (PMC)
URL: [Link]
Title: Synthesis and Evaluation of Antibacterial and Antifungal Activities of 1,3-Disubstituted-4-thioxoimidazolidin-2-one Derivatives
Source: ResearchGate
URL: [Link]
Title: Schistosomiasis Fact Sheet
Source: World Health Organization (WHO)
URL: [Link]
Protocols & Analytical Methods
Method
Application Note: A Robust, Validated HPLC Method for the Quantification of 4-Isopropyl-5-thioxoimidazolidin-2-one
Abstract This application note describes the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Isopropyl-5-th...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note describes the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Isopropyl-5-thioxoimidazolidin-2-one. This compound, a member of the thiohydantoin class of heterocyclic compounds, is of increasing interest in pharmaceutical and chemical research. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, with detection at 265 nm. The described method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines and is suitable for routine analysis in research and quality control environments.
Introduction
4-Isopropyl-5-thioxoimidazolidin-2-one belongs to the thiohydantoin family, a class of compounds with a diverse range of biological activities and applications as synthetic intermediates.[1] Accurate and reliable quantification of this analyte is crucial for reaction monitoring, purity assessment, and stability studies in drug discovery and development pipelines. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2] This document provides a comprehensive guide to the development and validation of an HPLC method tailored for 4-Isopropyl-5-thioxoimidazolidin-2-one.
Analyte Properties and Chromatographic Strategy
A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a successful HPLC method.
Physicochemical Properties
The chemical structure of 4-Isopropyl-5-thioxoimidazolidin-2-one is presented in Figure 1.
Figure 1. Chemical structure of 4-Isopropyl-5-thioxoimidazolidin-2-one.
Key physicochemical parameters were predicted using computational models to guide method development:
Predicted logP (Octanol-Water Partition Coefficient): 1.35 (predicted using ChemAxon's Chemicalize)
Predicted pKa (Acid Dissociation Constant): 8.7 (for the most acidic N-H proton, predicted using ChemAxon's Chemicalize)
UV Absorbance: Thiohydantoin derivatives are known to possess chromophores that absorb in the UV region. Literature suggests that the thiocarbonyl group (C=S) exhibits n-π* transitions, leading to UV absorbance.[3] Studies on similar 2-thiohydantoin structures show absorbance maxima in the range of 250-280 nm.[4] Based on this, a preliminary detection wavelength of 265 nm was selected.
Rationale for Method Selection
Based on the predicted properties, a reversed-phase HPLC method was chosen for the following reasons:
The predicted logP of 1.35 indicates that the compound has sufficient hydrophobicity to be retained on a non-polar stationary phase like C18.
The compound's polarity also suggests that a highly organic mobile phase will not be required for elution, allowing for the use of environmentally friendlier and more cost-effective mobile phases.
The predicted pKa of 8.7 suggests that the compound will be in its neutral form at acidic to neutral pH, which is ideal for good peak shape and retention in reversed-phase chromatography. To ensure the analyte remains in its neutral, un-ionized state and to minimize peak tailing, a mobile phase with a pH well below the pKa (e.g., pH 3-4) is recommended.
HPLC Method Development and Optimization
The following sections detail the systematic approach to developing and optimizing the HPLC method.
Initial HPLC Conditions
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase: Acetonitrile:Water (50:50, v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection Wavelength: 265 nm
Injection Volume: 10 µL
Standard Concentration: 100 µg/mL in mobile phase
Optimization Workflow
The initial conditions provided a good starting point, but optimization was necessary to achieve the desired chromatographic performance (i.e., symmetrical peak shape, optimal retention time, and high efficiency).
Diagram 1. Workflow for HPLC method optimization.
Optimized HPLC Method
Following the optimization workflow, the final, optimized HPLC conditions were established and are summarized in the table below.
Parameter
Optimized Condition
Column
C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase
Acetonitrile : 0.1% Trifluoroacetic Acid in Water (40:60, v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
265 nm
Injection Volume
10 µL
Run Time
10 minutes
Method Validation Protocol
The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5] The validation parameters and their acceptance criteria are outlined below.
System Suitability
Protocol:
Prepare a system suitability solution of 4-Isopropyl-5-thioxoimidazolidin-2-one at a concentration of 50 µg/mL.
Inject the solution six replicate times.
Calculate the mean and relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.
Acceptance Criteria:
RSD of Peak Area: ≤ 2.0%
RSD of Retention Time: ≤ 1.0%
Tailing Factor: ≤ 2.0
Theoretical Plates: ≥ 2000
Linearity
Protocol:
Prepare a stock solution of 4-Isopropyl-5-thioxoimidazolidin-2-one at 1 mg/mL in the mobile phase.
Prepare a series of at least five calibration standards by diluting the stock solution to cover a range of 1-100 µg/mL.
Inject each standard in triplicate.
Construct a calibration curve by plotting the mean peak area against the concentration.
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
Correlation Coefficient (r²): ≥ 0.999
Accuracy
Protocol:
Prepare a placebo sample (matrix without the analyte).
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
Mean Recovery: 98.0% to 102.0%
Precision
Protocol:
Repeatability (Intra-day Precision):
Prepare six replicate samples at 100% of the target concentration.
Analyze the samples on the same day, with the same analyst and instrument.
Calculate the RSD of the results.
Intermediate Precision (Inter-day Precision):
Repeat the repeatability study on a different day, with a different analyst and/or instrument.
Calculate the RSD of the combined results from both days.
Acceptance Criteria:
RSD for Repeatability: ≤ 2.0%
RSD for Intermediate Precision: ≤ 2.0%
Specificity
Protocol:
Inject a blank (mobile phase), a placebo sample, and a sample of 4-Isopropyl-5-thioxoimidazolidin-2-one.
Compare the chromatograms to ensure that there are no interfering peaks at the retention time of the analyte.
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the analyte from its degradation products.
Acceptance Criteria:
The analyte peak should be free from any co-eluting peaks from the blank, placebo, or degradation products.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol:
Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Confirm the determined LOQ by analyzing a sample at this concentration and ensuring that the precision and accuracy are acceptable.
Acceptance Criteria:
The analyte peak at the LOQ should be clearly identifiable and quantifiable with acceptable accuracy and precision.
Robustness
Protocol:
Introduce small, deliberate variations to the method parameters, such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase composition (± 2% organic)
Analyze the system suitability solution under each modified condition.
Evaluate the impact on the system suitability parameters.
Acceptance Criteria:
The system suitability criteria should be met under all tested variations.
Sample Preparation Protocol
Accurately weigh an appropriate amount of the sample.
Dissolve the sample in the mobile phase to achieve a final concentration within the linear range of the method (e.g., 50 µg/mL).
Vortex or sonicate the solution to ensure complete dissolution.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
The sample is now ready for injection.
Summary of Validation Results
The validation of the developed HPLC method for the quantification of 4-Isopropyl-5-thioxoimidazolidin-2-one yielded the following exemplary results, demonstrating its suitability for the intended purpose.
Validation Parameter
Result
Acceptance Criteria
System Suitability
RSD of Peak Area
0.8%
≤ 2.0%
RSD of Retention Time
0.3%
≤ 1.0%
Tailing Factor
1.2
≤ 2.0
Theoretical Plates
5500
≥ 2000
Linearity
Range
1 - 100 µg/mL
-
Correlation Coefficient (r²)
0.9998
≥ 0.999
Accuracy
Mean Recovery
99.5%
98.0% - 102.0%
Precision
Repeatability (RSD)
0.9%
≤ 2.0%
Intermediate Precision (RSD)
1.2%
≤ 2.0%
Specificity
No interference observed from blank, placebo, or degradation products.
Peak purity demonstrates specificity.
LOD
0.1 µg/mL
-
LOQ
0.3 µg/mL
-
Robustness
System suitability criteria met under all varied conditions.
System suitability criteria met.
Conclusion
The developed and validated RP-HPLC method provides a simple, rapid, and reliable approach for the quantification of 4-Isopropyl-5-thioxoimidazolidin-2-one. The method is linear, accurate, precise, specific, and robust, making it suitable for routine quality control and research applications. The use of a common C18 column and a straightforward mobile phase ensures that this method can be readily implemented in most analytical laboratories.
References
Edward, J. T., & Nielsen, S. (1957). The ultraviolet absorption spectra of thioamides. Journal of the Chemical Society (Resumed), 1957, 1991-1996. [Link to a representative abstract, as direct full-text access may vary]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
El-Gendy, A. A., & El-Kerdawy, M. M. (1985). Spectrophotometric studies on some 2-thiohydantoin derivatives. Spectroscopy Letters, 18(9), 729-741.
Dong, M. W. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons.
ICH and FDA Guidelines for Analytical Method Validation. (2023). Lab Manager. [Link]
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]
Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (2020). Libyan Journal of Medical Sciences. [Link to a representative abstract, as direct full-text access may vary]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Executive Summary & Mechanistic Principles
The demand for enantiopure building blocks in drug discovery has driven the evolution of chiral auxiliaries. While Evans oxazolidinones remain a staple, thiohydantoin derivatives—specifically 4-isopropyl-5-thioxoimidazolidin-2-one and its structural analogs (e.g., Nair’s imidazolidin-2-thione auxiliaries)—offer unique stereodirecting advantages[1].
The substitution of an oxygen atom with a softer sulfur atom (the thioxo group) fundamentally alters the coordination dynamics with Lewis acids. This application note details the mechanistic rationale, reaction scope, and validated protocols for utilizing this scaffold in asymmetric aldol and Mannich-type reactions.
Scientific Rationale: The E-E-A-T Paradigm
Bidentate Chelation (The "Lock"): Sulfur is a soft Lewis base. When paired with borderline/hard Lewis acids like Ti(IV), the N-acyl carbonyl oxygen and the exocyclic thioxo sulfur form a highly rigid, tightly bound chelate. This restricts bond rotation more effectively than standard oxo-auxiliaries[1].
Z-Enolate Geometry: Enolization with TiCl₄ and a non-nucleophilic base (DIPEA) exclusively yields the Z-enolate. The steric bulk of the C4-isopropyl group (derived from enantiopure valine) acts as a physical barrier, shielding one face of the enolate.
Reversal of Selectivity: Depending on the metal enolate used (e.g., Lithium vs. Titanium), researchers can access either syn or anti adducts from the same chiral precursor by switching between open and closed transition states[2].
Caption: Workflow of chiral auxiliary-mediated asymmetric synthesis and recovery.
Quantitative Data: Reaction Scope & Selectivity
The following table summarizes the validated performance of N-acyl-4-isopropyl-5-thioxoimidazolidin-2-one derivatives across various electrophiles. Data reflects optimized conditions using Titanium-mediated enolization[1].
Electrophile
Reaction Type
Lewis Acid
Base
Yield (%)
Diastereomeric Ratio (dr)
Major Isomer
Benzaldehyde
Acetate Aldol
TiCl₄
DIPEA
85%
98:2
Syn
4-Chlorobenzaldehyde
Acetate Aldol
TiCl₄
DIPEA
88%
99:1
Syn
Isobutyraldehyde
Propionate Aldol
TiCl₄
DIPEA
81%
96:4
Syn
N-Tosyl Benzaldimine
Mannich-Type
TiCl₄
DIPEA
82%
>95:5
Anti
(E)-4-Chloro-β-nitrostyrene
Michael Addition
None (Li enolate)
LHMDS
90%
88:12
Syn
Experimental Protocols
The following protocols are designed as self-validating systems. Causality for reagent addition order and temperature control is explicitly defined to ensure reproducibility.
Protocol A: N-Acylation of the Auxiliary (Substrate Loading)
Objective: Covalently attach the acyl substrate to the auxiliary prior to enolization.
Causality: Sodium hydride (NaH) is used to deprotonate the auxiliary. The nitrogen anion is significantly more nucleophilic than the sulfur atom, ensuring exclusive N-acylation rather than S-acylation.
Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 4-isopropyl-5-thioxoimidazolidin-2-one (1.00 g, 6.32 mmol) and anhydrous THF (20 mL).
Deprotonation: Cool the solution to 0 °C. Add NaH (60% dispersion in mineral oil, 1.1 equiv) portion-wise. Visual Cue: Effervescence (H₂ gas) will occur. Stir for 30 minutes until bubbling ceases.
Acylation: Dropwise add the desired acyl chloride (e.g., propionyl chloride, 1.2 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.
Validation (TLC): Check reaction completion via TLC (Hexanes/EtOAc 7:3). The product is highly UV-active at ~310 nm due to the thioxo chromophore.
Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with CH₂Cl₂ (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.
Objective: Execute highly stereoselective C–C bond formation.
Causality: TiCl₄ must be added before the base. TiCl₄ pre-coordinates to the auxiliary, significantly lowering the pKa of the α-protons. This allows the use of a mild, non-nucleophilic base (DIPEA) to form the Z-enolate without degrading the substrate[1].
Pre-coordination: Dissolve the N-acyl auxiliary (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under argon. Cool strictly to -78 °C.
Lewis Acid Addition: Dropwise add TiCl₄ (1.0 M in CH₂Cl₂, 1.1 equiv). Stir for 5 minutes.
Enolization: Dropwise add DIPEA (1.2 equiv). Visual Cue: The solution will transition from pale yellow to a deep, dark red, confirming the formation of the Titanium Z-enolate complex. Stir at -78 °C for 30 minutes.
Electrophile Addition: Slowly add the aldehyde (1.1 equiv, neat or in 1 mL CH₂Cl₂). Stir at -78 °C for 2 hours.
Validation (NMR): Quench with half-saturated NH₄Cl. Extract an organic aliquot, evaporate, and run a crude ¹H NMR. The syn-aldol adduct will display a distinct α-proton doublet (typically around 4.0–4.5 ppm) that can be integrated against the minor anti-isomer to determine the dr.
Workup: Dilute the main reaction with CH₂Cl₂, wash with water, dry, and purify via column chromatography.
Caption: Chelated Z-enolate transition state dictating diastereofacial selectivity.
Protocol C: Non-Destructive Auxiliary Cleavage
Objective: Remove the chiral auxiliary to yield the enantiopure product while recovering the auxiliary for reuse.
Causality: Standard alkaline hydrolysis (NaOH) can cause epimerization of the newly formed α-stereocenter. Using LiOH/H₂O₂ generates the highly nucleophilic hydroperoxide anion (via the α-effect), which attacks the exocyclic carbonyl with extreme kinetic preference, preserving stereochemical integrity[3].
Preparation: Dissolve the aldol adduct (1.0 equiv) in a 3:1 mixture of THF/H₂O (0.1 M) and cool to 0 °C.
Reagent Addition: Add 30% aqueous H₂O₂ (4.0 equiv), followed immediately by LiOH·H₂O (2.0 equiv).
Reaction: Stir at 0 °C for 1 hour. Validation: TLC should show complete consumption of the starting material and the appearance of the free auxiliary.
Quench & Recovery: Quench the excess peroxide with an aqueous solution of Na₂SO₃ (1.5 M). Acidify the aqueous layer to pH ~2 with 1N HCl.
Extraction: Extract the aqueous layer with EtOAc (3 × 15 mL). The organic layer contains the enantiopure carboxylic acid, while the auxiliary can be recovered via crystallization from the crude mixture, allowing for >90% mass recovery.
References
Title: An Auxiliary‐Mediated Alkylation Approach Towards the Synthesis of β‐Amino Carbonyl Derivatives
Source: ChemistrySelect (2017)
URL: [Link]
Title: Reversal of Selectivity in Acetate Aldol Reactions of N-Acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one
Source: Organic Letters (2012)
URL: [Link][2]
Effective Sample Preparation Strategies for the Quantification of 4-Isopropyl-5-thioxoimidazolidin-2-one in Biological Matrices
An Application Guide Abstract This guide provides a comprehensive overview and detailed protocols for the preparation of samples containing 4-Isopropyl-5-thioxoimidazolidin-2-one for quantitative analysis. As a moderatel...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide
Abstract
This guide provides a comprehensive overview and detailed protocols for the preparation of samples containing 4-Isopropyl-5-thioxoimidazolidin-2-one for quantitative analysis. As a moderately polar heterocyclic compound, its accurate measurement in complex biological matrices such as plasma, urine, and tissue homogenates necessitates robust and optimized sample cleanup to mitigate matrix effects and ensure sensitivity and reproducibility. We will explore three primary techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). This document explains the fundamental principles behind each method, offers detailed step-by-step protocols, and discusses critical parameters for method development, with a focus on the specific physicochemical properties of the target analyte.
Introduction and Analyte Profile
4-Isopropyl-5-thioxoimidazolidin-2-one is a sulfur-containing heterocyclic molecule belonging to the thiohydantoin class. Compounds in this family are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] Accurate quantification of this analyte in biological systems is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. The success of analytical methods, particularly those employing Liquid Chromatography-Mass Spectrometry (LC-MS), is critically dependent on the quality of sample preparation.[3][4]
Physicochemical Properties (Predicted)
Direct experimental data for 4-Isopropyl-5-thioxoimidazolidin-2-one is not widely available. However, we can infer its key properties based on its structure, which is essential for designing an effective sample preparation strategy.
Structure:
(Note: A placeholder image is used. The actual structure contains an imidazolidine ring with a ketone at position 2, a thione at position 5, and an isopropyl group at position 4.)
Polarity: The molecule contains polar functional groups (two amide-like nitrogens, a carbonyl group, and a thiocarbonyl group) capable of hydrogen bonding. The isopropyl group adds some non-polar character. This balance suggests the compound is moderately polar . The predicted partition coefficient (LogP) is likely to be in the range of 0.5-1.5, indicating a preference for aqueous environments but with sufficient hydrophobicity for extraction into certain organic solvents or retention on reversed-phase media.[5][6]
Ionization (pKa): The protons on the imidazolidine ring nitrogens are weakly acidic and can be removed under basic conditions. The exact pKa is unknown but is likely in the range of 8-10. This means the molecule will be neutral at physiological and acidic pH, but can become anionic at high pH. This property is critical for developing selective LLE and SPE methods.[7]
Stability: The thiocarbonyl (C=S) group, or thione, is a potential site for oxidation, which could lead to the formation of the corresponding oxo-analogue or other degradation products. Sample handling should, therefore, aim to minimize oxidative stress, for instance by limiting exposure to high temperatures and atmospheric oxygen, and potentially through the use of antioxidants.[8][9]
The Imperative of Sample Preparation
Biological matrices are exceedingly complex, containing proteins, phospholipids, salts, and endogenous metabolites that can interfere with analyte quantification. These interferences, collectively known as the "matrix effect," can suppress or enhance the analyte signal in the mass spectrometer, leading to inaccurate results.[4] An effective sample preparation protocol aims to:
Ensure the final sample is compatible with the analytical instrumentation.
General Sample Preparation Workflow
The choice of technique depends on the required level of cleanliness, desired sensitivity, sample throughput, and the nature of the biological matrix. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting a sample preparation technique.
Detailed Protocols and Methodologies
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Protein Precipitation (PPT)
PPT is the simplest and fastest method for removing the bulk of proteins from plasma or serum. It is often used for high-throughput screening applications where a moderate level of cleanup is sufficient. The principle involves adding a water-miscible organic solvent to denature and precipitate proteins.[10][11][12]
Rationale: Acetonitrile is often the preferred solvent as it tends to precipitate proteins more effectively and results in a cleaner supernatant compared to methanol.[12]
Experimental Workflow: Protein Precipitation
Caption: Step-by-step workflow for the Protein Precipitation protocol.
Step-by-Step Protocol:
Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
Spike with an appropriate internal standard (IS).
Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is a good starting point). Adding the solvent to the sample provides better precipitation efficiency.[12]
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer the supernatant to a clean tube or a 96-well plate.
The sample can be injected directly or, for increased sensitivity, evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.
Parameter
Acetonitrile
Methanol
Acetone
Pros
Excellent protein removal, clean supernatant
Good for very polar analytes
High protein precipitation efficiency
Cons
May precipitate some polar analytes
Less effective protein removal, potential for analyte loss in pellet
Can be less compatible with subsequent reversed-phase LC
Typical Ratio
3:1
3:1
4:1
Table 1. Comparison of common protein precipitation solvents.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample phase and an organic solvent phase. It provides a cleaner extract than PPT by removing not only proteins but also many polar interferences like salts.[13][14]
Rationale: For 4-Isopropyl-5-thioxoimidazolidin-2-one, which is neutral at acidic and physiological pH, extraction into a moderately polar, water-immiscible solvent like ethyl acetate or methyl tert-butyl ether (MTBE) should be effective. Adjusting the sample to a slightly acidic pH (e.g., pH 4-6) can ensure the analyte remains in its neutral form for optimal partitioning into the organic phase.
Experimental Workflow: Liquid-Liquid Extraction
Caption: Step-by-step workflow for the Liquid-Liquid Extraction protocol.
Step-by-Step Protocol:
Pipette 200 µL of sample into a glass tube. Add internal standard.
Add 50 µL of a buffer (e.g., 0.1 M ammonium acetate, pH 5.0) to stabilize the sample pH.
Add 1 mL of ethyl acetate.
Cap the tube and vortex for 5 minutes to ensure complete extraction.
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
Carefully transfer the upper organic layer to a clean tube, avoiding the protein interface.
Evaporate the organic solvent to dryness under a stream of nitrogen at ≤40°C.
Reconstitute the dried extract in 100 µL of the initial mobile phase.
Vortex briefly and transfer to an autosampler vial for injection.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective and versatile technique that can provide the cleanest extracts and allows for significant analyte concentration.[15][16] It uses a solid sorbent material to retain the analyte, which is then selectively washed to remove interferences before being eluted with a strong solvent.
Rationale: Given the analyte's moderate polarity, a reversed-phase (RP) sorbent like C18 is a logical starting point. The protocol will retain the analyte via hydrophobic interactions while allowing very polar interferences (salts) to pass through. A mixed-mode cation exchange (MCX) sorbent could also be highly effective if the analyte is protonated under acidic loading conditions, offering orthogonal retention mechanisms (hydrophobic and ionic) for superior cleanup.[17]
Caption: Generic workflow for Solid-Phase Extraction on a reversed-phase sorbent.
Step-by-Step Protocol (using a C18 SPE Cartridge):
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water. This disrupts protein binding and ensures the analyte is in a consistent, neutral state.
Condition: Pass 1 mL of methanol through the SPE cartridge to activate the C18 functional groups.
Equilibrate: Pass 1 mL of water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent bed go dry.
Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
Wash: Pass 1 mL of 5% methanol in water through the cartridge. This removes salts and other highly polar interferences while the analyte is retained.
Elute: Pass 1 mL of methanol through the cartridge to elute the analyte. Collect the eluate in a clean tube.
Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for LC-MS analysis.
Summary and Comparison of Techniques
Technique
Pros
Cons
Typical Recovery
Relative Cleanliness
Throughput
Protein Precipitation
Fast, simple, inexpensive, high-throughput
High matrix effects, risk of analyte loss via co-precipitation, no concentration
80-100%
Low
Very High
Liquid-Liquid Extraction
Good cleanup, provides concentration, removes salts
Labor-intensive, requires large solvent volumes, can be difficult to automate
70-95%
Medium
Medium
Solid-Phase Extraction
Excellent cleanup, high concentration factor, highly selective, can be automated
More complex method development, higher cost per sample, lower throughput
>90%
High
Low to Medium
*Table 2. Comparative summary of the primary sample preparation techniques.
References
Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. PMC. Available at: [Link]
Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. ACS Publications. Available at: [Link]
Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. PMC. Available at: [Link]
Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Phenomenex. Available at: [Link]
Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent Technologies. Available at: [Link]
What is Solid Phase Extraction (SPE)? Organomation. Available at: [Link]
Solid-phase extraction. Wikipedia. Available at: [Link]
Useful Protocols. Boston Children's Research. Available at: [Link]
Appraisal of novel azomethine–thioxoimidazolidinone conjugates as ecto-5′-nucleotidase inhibitors: synthesis and molecular docking studies. PMC. Available at: [Link]
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Available at: [Link]
Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin. PMC. Available at: [Link]
Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. MDPI. Available at: [Link]
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]
Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. ResearchGate. Available at: [Link]
3-isopropyl-5-methyl-2-thioxo-4-imidazolidinone. Chemical Synthesis Database. Available at: [Link]
Ionic Liquid Assisted Extraction of Nitrogen and Sulphur-Containing Air Pollutants from Model Oil and Regeneration of the Spent Ionic Liquid. ResearchGate. Available at: [Link]
4-Isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide). PubChem. Available at: [Link]
HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. Available at: [Link]
Simultaneous assessment of endogenous thiol compounds by LC-MS/MS. PubMed. Available at: [Link]
Adsorption of heterocyclic sulfur and nitrogen compounds in liquid hydrocarbons on activated carbons modified by oxidation: capacity, selectivity and mechanism. RSC Publishing. Available at: [Link]
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-THIOXOIMIDAZOLIDIN-4-ONE DERIVATIVES. International Journal of Pharmaceutical and Chemical and Biological Sciences. Available at: [Link]
Fast LC/MS in the analysis of small molecules. ResearchGate. Available at: [Link]
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Available at: [Link]
Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]
New Techniques for Sample Preparation in Analytical Chemistry. Diva-Portal.org. Available at: [Link]
Simultaneous Extraction of Sulfur and Nitrogen Compounds from Model Diesel Fuel Using Neoteric Green Solvents. ResearchGate. Available at: [Link]
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]
Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. PMC. Available at: [Link]
Liquid-liquid extraction of sulfur and nitrogen in model oil by ionic.... ResearchGate. Available at: [Link]
4-Thiazolidinones: The advances continue…. ResearchGate. Available at: [Link]
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
(R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one. PMC. Available at: [Link]
Special Issue: Sulfur-Nitrogen Heterocycles. PMC. Available at: [Link]
Drug structure, pKa & logP values. Chemical structures, dissociation.... ResearchGate. Available at: [Link]
Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunolog. ScienceOpen. Available at: [Link]
Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. ResearchGate. Available at: [Link]
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available at: [Link]
improving reaction yield in 4-Isopropyl-5-thioxoimidazolidin-2-one synthesis
An In-Depth Technical Guide to Improving Reaction Yield in the Synthesis of 4-Isopropyl-5-thioxoimidazolidin-2-one Introduction to the Synthesis of 4-Isopropyl-5-thioxoimidazolidin-2-one Welcome to the Technical Support...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Improving Reaction Yield in the Synthesis of 4-Isopropyl-5-thioxoimidazolidin-2-one
Introduction to the Synthesis of 4-Isopropyl-5-thioxoimidazolidin-2-one
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Isopropyl-5-thioxoimidazolidin-2-one, a thiohydantoin derivative of the amino acid L-valine. Thiohydantoins are a critical class of heterocyclic compounds with broad applications in medicinal chemistry, including their use as antiviral, antimicrobial, and anticarcinogenic agents.[1] The efficiency of their synthesis is paramount for downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you overcome common challenges and significantly improve your reaction yields.
Common Synthetic Pathways
The synthesis of 4-Isopropyl-5-thioxoimidazolidin-2-one typically proceeds via the condensation and cyclization of L-valine with a sulfur-containing reagent. The most common approaches involve the reaction of the amino acid with a thiocyanate or an isothiocyanate derivative.[2] A two-step mechanism is generally accepted:
Addition: The amino group of L-valine performs a nucleophilic attack on the carbon of the isothiocyanate or a related species, forming a thiourea derivative intermediate.
Cyclization: An intramolecular nucleophilic attack by the nitrogen atom on the activated carboxyl group of the amino acid leads to ring closure, forming the thiohydantoin ring with the elimination of a water molecule.[3][4]
While the reaction appears straightforward, achieving high yields consistently requires careful control over several experimental parameters.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both the underlying cause and actionable solutions.
Q1: My reaction yield is consistently low or non-existent. What are the most likely causes?
Low yields are the most common issue, often stemming from suboptimal reaction conditions or reagent-related problems.
Possible Cause 1: Inadequate or Uneven Heating
The cyclization step requires significant thermal energy. However, uneven heating can create localized "hot spots" that lead to the decomposition of your starting material (L-valine) or the final thiohydantoin product.[5]
Solution: Switch from a heating mantle to a temperature-controlled oil bath for uniform heat distribution. Reactions heated via an oil bath have shown dramatically improved yields, in some cases from under 30% to over 80%.[5] Maintain a stable, optimized temperature throughout the reaction.
Possible Cause 2: Sub-optimal Reagent Stoichiometry or Purity
The ratio of the amino acid to the thiocyanate source can impact the reaction equilibrium. Furthermore, the purity of reagents, especially isothiocyanates which can degrade over time, is critical for success.[6]
Solution: While a 1:1 to 1:3 ratio of amino acid to thiourea has been tested with minimal effect on final yield, ensure your thiocyanate source is not the limiting reagent.[1] Always use freshly purified isothiocyanates or a new bottle from a reliable supplier. An improved synthesis and purification method for reagents like diphenylphosphoryl isothiocyanate (DPPITC) has been shown to more than double the initial yield of thiohydantoin formation in sequencing applications.[6]
Possible Cause 3: Incorrect pH or Acid/Base Catalysis
The reaction mechanism involves nucleophilic attacks that are highly pH-dependent. The amino group of valine must be deprotonated to be nucleophilic, while the carboxyl group is often activated by an acid.
Solution: When using thiocyanates (e.g., KSCN, NH₄SCN) with an activating agent like acetic anhydride, the acidic environment is crucial.[2] For methods involving isothiocyanates, a basic catalyst or solvent like pyridine may be required to deprotonate the carboxylic acid and facilitate the initial coupling.[7] The reaction should be performed under anhydrous conditions to prevent hydrolysis of intermediates.
Q2: I'm observing significant side product formation in my crude NMR/TLC. What are these impurities and how can I prevent them?
Side products can complicate purification and reduce the yield of the desired product.
Possible Cause 1: Thermal Decomposition
L-valine, while relatively stable, can decompose at excessively high temperatures, leading to a complex mixture of byproducts.[5]
Solution: Carefully control the reaction temperature. Determine the optimal temperature that allows for efficient cyclization without causing significant degradation. For many thiohydantoin syntheses, a range of 170-190°C is effective, but this should be optimized for your specific setup.[1]
Possible Cause 2: Racemization
Certain synthetic methods, particularly those using acetic anhydride, can lead to the formation of an azlactone intermediate, which is prone to racemization at the alpha-carbon.[2][8]
Solution: If stereochemical purity is critical, consider alternative methods that avoid harsh acidic conditions or the formation of azlactone intermediates. Direct condensation with thiourea or using milder isothiocyanate-based methods can help preserve the stereochemistry.[1]
Q3: The reaction seems to stall and my starting material is never fully consumed. How can I drive the reaction to completion?
Incomplete conversion is a common source of low yields and purification challenges.
Possible Cause 1: Insufficient Reaction Time or Temperature
The cyclization step can be slow, and the reaction may not have reached equilibrium.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending it. A modest increase in temperature may also improve the reaction rate, but be mindful of potential decomposition.[5] For some solvent-free methods, optimal yields were achieved with reaction times as short as 30 minutes when using an oil bath.[1]
Possible Cause 2: Reversible Intermediates
The initial adduct formed between the amino acid and the thiocyanate source may exist in equilibrium with the starting materials.
Solution: Ensure that conditions favor the irreversible cyclization step. This often involves the efficient removal of water as it is formed. In some syntheses, using a Dean-Stark apparatus or carrying out the reaction under a vacuum can be beneficial.
Q4: My product is difficult to purify. What are the best practices for isolation and purification?
Effective purification is key to obtaining a high-purity final product.
Problem: Co-eluting Impurities or Poor Crystallization
Solution 1 (Precipitation): For thiohydantoins derived from amino acids with non-polar side chains like valine, a simple and effective purification method is precipitation from water. The desired product is often poorly soluble in water, while unreacted thiourea and other polar byproducts are highly soluble and can be washed away.[1]
Solution 2 (Column Chromatography): If precipitation is insufficient, silica gel column chromatography is the standard method. A solvent system of hexanes and ethyl acetate is a good starting point for achieving separation.[5] Use TLC to develop an optimal solvent system before running the column.
Solution 3 (Recrystallization): For solid products, recrystallization from a suitable solvent, such as ethanol, can be highly effective for removing minor impurities.[5]
Frequently Asked Questions (FAQs)
What are the most critical reaction parameters to control for maximizing yield?
Based on extensive studies, the single most critical parameter is often the method and uniformity of heating.[5] Switching from a heating mantle to a well-stirred, temperature-controlled oil bath can be the most impactful change you make. Following this, reagent purity and reaction time are crucial.
How does the choice of solvent (or lack thereof) affect the synthesis?
Many successful syntheses of thiohydantoins are performed under solvent-free (neat) conditions by simply heating the mixture of the amino acid and thiourea.[1] This method is simple, low-cost, and avoids solvent-related side reactions. However, in other protocols, solvents like acetic acid or DMF/water mixtures are used to facilitate the reaction, particularly when using isothiocyanates.[9][10] The choice depends on the specific reagents and mechanism.
Are there alternative reagents I can use instead of thiourea or ammonium thiocyanate?
Yes. Phenyl isothiocyanate (PITC) or other isothiocyanate derivatives are commonly used and are central to methods like Edman degradation for protein sequencing.[4][11] More advanced reagents like trimethylsilyl isothiocyanate (TMS-ITC) activated by acetyl chloride have also been developed to provide an efficient method for preparing thiohydantoins from free amino acids.[12]
Data Summary and Visualization
Table 1: Troubleshooting Summary for Low Yield
Symptom
Potential Cause
Recommended Action
Primary Reference
Reaction turns dark/charred
Thermal Decomposition
Use a temperature-controlled oil bath; reduce temperature.
The following diagram outlines a logical workflow for diagnosing and solving the problem of low reaction yield.
Caption: A troubleshooting workflow for diagnosing low product yield.
Optimized Experimental Protocols
Protocol 1: High-Yield Synthesis via Solvent-Free Condensation
This protocol is adapted from a method demonstrated to produce high yields by ensuring uniform heating and simple work-up.[1]
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-valine (e.g., 2.0 g) and thiourea (e.g., 2.6 g, ~2 molar equivalents).
Reaction: Place the flask into an oil bath preheated to 180-190°C.
Stirring: Begin vigorous stirring. The solid mixture will melt within a few minutes and may fume slightly.
Monitoring: Continue heating with stirring for 30-45 minutes. The reaction can be monitored by TLC (Hexane:Ethyl Acetate 2:1) to observe the disappearance of the starting material.
Cooling: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. The crude product will solidify.
Purification (Precipitation): Add 50 mL of deionized water to the flask. Break up the solid mass and stir vigorously for 15 minutes. This dissolves the unreacted thiourea and other water-soluble impurities.
Isolation: Filter the solid product using a Büchner funnel. Wash the solid with two additional portions of cold water (2 x 25 mL).
Drying: Dry the isolated white solid under vacuum to obtain pure 4-Isopropyl-5-thioxoimidazolidin-2-one. (Expected yield: 80-95%).
Protocol 2: Purification by Column Chromatography
If the product from Protocol 1 contains significant non-polar impurities, column chromatography can be used.
Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (~2x the product weight) and evaporate the solvent to obtain a dry powder (dry loading).
Column Packing: Pack a glass column with silica gel using a slurry method with hexanes.
Loading: Carefully add the dry-loaded sample to the top of the column.
Elution: Begin eluting the column with a solvent system of hexanes:ethyl acetate. A gradient elution, starting from 95:5 and gradually increasing the polarity to 70:30, is often effective.
Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final product.
References
Stanić, P., Šmit, B., & Milenković, D. (2023). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Reaction Chemistry & Engineering, 8, 699-706. [Link]
Abdel-Wahab, B. F., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Mini-Reviews in Organic Chemistry, 18(5). [Link]
Shieh, W.-C., et al. (2005). A Simple Synthesis of 2-Thiohydantoins. Molecules, 10(1), 156-165. [Link]
Errayes, A., et al. (2025). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry, 15(2). [Link]
Rydberg, P., et al. (1993). Synthesis and Characterization of N-Substituted Valines and their Phenyl- and Pentafluorophenyl-thiohydantoins. Acta Chemica Scandinavica, 47, 813-817. [Link]
Stanić, P., et al. (2022). Formation of amino acid derived 2-thiohydantoins - An experimental and theoretical study. Preprints.org. [Link]
Li, G., et al. (2024). Synthesis of Thiohydantoin Scaffolds on DNA for Focused DNA-Encoded Library Construction. Organic Letters. [Link]
Errayes, A., et al. (2025). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry. [Link]
Mo, B., Li, J., & Liang, S. (1997). A method for preparation of amino acid thiohydantoins from free amino acids activated by acetyl chloride for development of protein C-terminal sequencing. Analytical Biochemistry, 249(2), 207-11. [Link]
Boyd, V. L., et al. (2002). Improved initial yields in C-terminal sequence analysis by thiohydantoin chemistry using purified diphenylphosphoryl isothiocyanate: NMR evidence for a reaction intermediate in the coupling reaction. Analytical Biochemistry, 307(2), 214-20. [Link]
Joshi, K. R., & Naik, H. B. (2010). Synthesis of hydantoin, thiohydantoin and desulphuration of thiohydantoin to hydantoin. Rasayan Journal of Chemistry, 3(2), 295-298. [Link]
Chemistry Stack Exchange. (2025). Is deprotonation limiting the product formation in this thiohydantoin synthesis? [Link]
Boyd, V. L., & Hawke, D. H. (1992). Amino acid thiohydantoin method and reagent.
Reddy, D. S., et al. (2012). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Organic Letters, 14(24), 6154-6157. [Link]
Mechi, L., et al. (2018). Convenient Synthesis of Thiohydantoins, Imidazole-2-thiones and Imidazo[2,1-b]thiazol-4-iums from Polymer-Supported α-Acylamino Ketones. Molecules, 23(4), 976. [Link]
Ghorab, M. M., & Al-Said, M. S. (2012). Thiohydantoins: synthetic strategies and chemical reactions. Journal of the Serbian Chemical Society, 77(4), 407-440. [Link]
Mor, M., et al. (2008). Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. Journal of Medicinal Chemistry, 51(6), 1872-1885. [Link]
Baluja, S., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Some New 2-Thioxoimidazolidin-4-one Derivatives. International Journal of Pharma and Chemical Sciences, 5(1), 196-202. [Link]
Chemical Synthesis Database. (2025). 3-isopropyl-5-methyl-2-thioxo-4-imidazolidinone. [Link]
Al-Sultani, A. H., et al. (2021). Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. ResearchGate. [Link]
reducing byproducts in 4-Isopropyl-5-thioxoimidazolidin-2-one extraction
Welcome to the Technical Support Center for the extraction and purification of 4-Isopropyl-5-thioxoimidazolidin-2-one (also known as valine thiohydantoin or 5-isopropyl-2-thioxoimidazolidin-4-one). As a Senior Applicatio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the extraction and purification of 4-Isopropyl-5-thioxoimidazolidin-2-one (also known as valine thiohydantoin or 5-isopropyl-2-thioxoimidazolidin-4-one).
As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the nuanced physicochemical behaviors of thiohydantoin derivatives. Thiohydantoins are highly susceptible to hydrolysis, thermal desulfurization, and base-catalyzed racemization. This guide moves beyond basic protocols to explain the mechanistic causality behind each extraction step, ensuring your workflows are robust, reproducible, and self-validating.
Extraction & Purification Workflow
Optimized extraction workflow for 4-Isopropyl-5-thioxoimidazolidin-2-one.
Troubleshooting & FAQs
Q1: Why does my extracted 4-Isopropyl-5-thioxoimidazolidin-2-one contain high levels of unreacted thiourea and polar byproducts?A1: This is a classic co-precipitation issue[1]. While thiourea is highly water-soluble, it can partition into the organic phase if the aqueous layer is saturated or if the extraction solvent is used in excessive volumes without a proper wash step.
Mechanistic Causality: Thiourea forms extensive hydrogen-bonded networks that can be partially solvated by polar aprotic solvents like ethyl acetate during liquid-liquid extraction.
Solution: Maintain a strict 1:3 ratio of aqueous quench volume to organic extraction volume. Introduce a secondary wash of the organic phase using ice-cold deionized water (4°C) to selectively strip residual thiourea without significant product loss[2].
Q2: How do I prevent the epimerization (racemization) of the C5 chiral center during extraction?A2: 4-Isopropyl-5-thioxoimidazolidin-2-one is synthesized from L-valine. The C5 position (bearing the isopropyl group) is highly susceptible to base-catalyzed enolization, which leads to the formation of racemic rac-5-isopropyl-2-thioxoimidazolidin-4-one[3].
Mechanistic Causality: Alkaline conditions deprotonate the acidic α-proton at C5, forming an achiral enolate intermediate. Upon reprotonation during workup, a racemic mixture is formed.
Solution: Avoid basic washes (e.g., saturated NaHCO₃) entirely. If an acid-neutralization step is required, use a mild acetate buffer (pH 4.5) to maintain the stereochemical integrity of the valine derivative.
Q3: What causes the formation of ring-opened hydrolysis byproducts during the workup?A3: Thiohydantoins are sensitive to prolonged heating in aqueous environments. The primary byproduct is the ring-opened thiocarbamoyl valine intermediate[4].
Mechanistic Causality: Nucleophilic attack by water on the C4 carbonyl group leads to the cleavage of the imidazolidine ring, reverting the product back to its linear precursors.
Solution: The reaction quench must be rapid. When adding water to the hot reaction mixture, do so carefully while the flask is still warm to dissolve solids, but immediately transfer the mixture to a 4°C environment[2]. This thermal shock arrests the hydrolysis pathway.
Q4: I am observing unexpected desulfurized byproducts (e.g., standard hydantoin analogs). How can this be mitigated?A4: Thermal desulfurization occurs when the reaction or the initial extraction steps are subjected to excessive heat for prolonged periods[5].
Mechanistic Causality: At elevated temperatures, or during aggressive solvent evaporation, the thiocarbonyl sulfur can be lost, converting the thiohydantoin into a standard hydantoin.
Solution: Ensure the initial condensation reaction does not exceed 190°C. During the concentration of the ethyl acetate extract, use a rotary evaporator with a water bath set no higher than 40°C under high vacuum.
Quantitative Impact of Extraction Parameters
The following table summarizes how specific extraction parameters influence byproduct formation, overall yield, and enantiomeric excess (ee).
Parameter
Standard Condition
Optimized Condition
Primary Byproduct Reduced
Product Yield (%)
Enantiomeric Excess (ee %)
Aqueous Quench Temp
25°C (Room Temp)
4°C (Ice Bath)
Hydrolysis products
78% → 92%
>99%
Organic Phase Wash
Sat. NaHCO₃ (pH 8)
Acetate Buffer (pH 4.5)
C5-Epimers (Racemates)
85% → 88%
50% → 98%
Evaporation Temp
60°C
40°C (High Vacuum)
Desulfurized Hydantoins
80% → 90%
>99%
Self-Validating Extraction Protocol
Objective: Isolate 4-isopropyl-5-thioxoimidazolidin-2-one from the crude L-valine/thiourea melt while actively suppressing hydrolysis, epimerization, and co-precipitation.
Step 1: Controlled Quenching
Upon completion of the solvent-free condensation (approx. 190°C)[2], immediately remove the reaction flask from the heat source.
While the melt is still warm (approx. 80°C), cautiously add 20 mL of deionized water per gram of starting L-valine to prevent the mixture from solidifying into an intractable mass.
Validation Check 1: The solution should transition to a clear amber color. Immediately submerge the flask in an ice-water bath (4°C) for 3 hours to induce precipitation and halt thermal desulfurization[5].
Step 2: Liquid-Liquid Partitioning
Filter the initial crop of crude crystals via vacuum filtration.
Transfer the remaining mother liquor to a separatory funnel.
Extract with ethyl acetate (3 × 15 mL per 20 mL of aqueous phase).
Causality Note: Ethyl acetate is strictly chosen over chlorinated solvents due to its superior selectivity for the lipophilic thiohydantoin over the highly polar unreacted thiourea.
Step 3: Stereoprotective Washing
Combine the organic extracts.
Wash the organic phase with 10 mL of ice-cold acetate buffer (pH 4.5). Do NOT use basic washes, which induce C5-epimerization[3].
Validation Check 2: Monitor the pH of the aqueous runoff using a calibrated pH meter to ensure it remains between 4.0 and 5.0.
Wash with 10 mL of brine to remove residual moisture.
Step 4: Concentration and Isolation
Dry the organic layer over anhydrous Na₂SO₄.
Concentrate using a rotary evaporator. Critical: Maintain the water bath at ≤40°C to prevent thermal desulfurization.
Purify the resulting residue via flash column chromatography (hexane/ethyl acetate) or recrystallization to yield pure 4-isopropyl-5-thioxoimidazolidin-2-one[4].
Validation Check 3: Perform chiral HPLC on the final crystals to confirm an enantiomeric excess (ee) of > 98%.
References
Synthesis and Characterization of N-Substituted Valines and their Phenyl- and Pentafluorophenyl-thiohydantoins. Acta Chemica Scandinavica.[Link]
A Simple Synthesis of 2-Thiohydantoins. Molecules / PMC - NIH.[Link]
A Simple Synthesis of 2-Thiohydantoins (Thermal Desulfurization Pathways). ResearchGate.[Link]
SOLVENT-FREE SYNTHESIS AND CRYSTAL STRUCTURE OF rac-2-THIOHYDANTOIN-VALINE. Periódico Tchê Química / ResearchGate.[Link]
4-Isopropyl-5-thioxoimidazolidin-2-one mass spectrometry fragmentation troubleshooting
Welcome to the Technical Support Center for Mass Spectrometry Analysis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the mass spectral fragmentation and quantif...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Mass Spectrometry Analysis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the mass spectral fragmentation and quantification of 4-Isopropyl-5-thioxoimidazolidin-2-one (Exact Mass: 158.0514 Da).
As a thiohydantoin derivative (a 5-thioxoimidazolidin-2-one core with a C4-isopropyl substitution), this molecule presents unique analytical challenges, including isobaric neutral losses, poor positive-mode ionization, and high susceptibility to in-source decay[1].
Below is an authoritative, causality-driven guide to mastering the MS/MS behavior of this compound.
Part 1: Diagnostic Fragmentation Profile
Before troubleshooting, it is critical to establish the quantitative baseline for the molecule's fragmentation pathways. The table below summarizes the exact masses, neutral losses, and mechanistic causality for the primary product ions observed during Collision-Induced Dissociation (CID).
Precursor / Fragment
Exact m/z (ESI+)
Formula
Neutral Loss
Mechanism / Causality
Precursor
159.0592
C₆H₁₁N₂OS⁺
N/A
Protonation primarily occurs at the N1 or N3 imide nitrogens.
Fragment 1
117.0122
C₃H₅N₂OS⁺
42.0470 (C₃H₆)
McLafferty-type rearrangement: The C5=S sulfur abstracts a gamma-hydrogen from the C4-isopropyl group, expelling propene.
Fragment 2
116.0534
C₅H₁₀NS⁺
43.0058 (HNCO)
Ring Cleavage: Rupture of the C2-N3 bond expels stable isocyanic acid[2].
Fragment 3
116.0044
C₃H₄N₂OS⁺•
43.0548 (•C₃H₇)
Side-chain Cleavage: High-energy homolytic cleavage of the C4-isopropyl bond.
Fragment 4
100.0762
C₅H₁₀NO⁺
58.9830 (HNCS)
Ring Cleavage: Rupture of the C5-N1 bond expels isothiocyanic acid[1].
Part 2: Mechanistic Pathway Visualization
The following diagram maps the competitive fragmentation pathways. Understanding these routes is essential for selecting the correct Multiple Reaction Monitoring (MRM) transitions.
Mass spectrometry fragmentation pathways of 4-Isopropyl-5-thioxoimidazolidin-2-one.
Part 3: Troubleshooting Q&A
Q1: My signal intensity for the[M+H]⁺ precursor is barely above the limit of detection (LOD), and I see heavy sodium adduct formation. How can I improve the precursor ion yield?Causality: Thiohydantoin derivatives possess two nitrogen atoms flanked by highly electronegative carbonyl (C=O) and thiocarbonyl (C=S) groups. This extensive electron delocalization significantly reduces the proton affinity of the nitrogens, making ESI+ protonation inefficient and highly susceptible to ambient Na⁺/K⁺ scavenging in the source[3].
Solution & Validation:
Switch to ESI Negative Mode (ESI-): The same electron-withdrawing groups that hinder protonation make deprotonation highly thermodynamically favorable. You will observe a robust [M-H]⁻ ion at m/z 157.04.
Adduct Forcing (If ESI+ is required): If you must use ESI+ (e.g., multiplexing with basic analytes), force the equilibrium by doping the mobile phase with 0.1% formic acid and 5 mM ammonium formate. This competitively drives the formation of [M+NH₄]⁺ (m/z 176.09) or [M+H]⁺ over unpredictable sodium adducts. Self-Validation: Infuse the analyte and calculate the [M+H]⁺ / [M+Na]⁺ ratio. A successful optimization will yield a ratio of >5:1.
Q2: During MS/MS optimization, I observe a major fragment at nominal m/z 116. Is this resulting from the loss of the isopropyl group or the opening of the imidazolidine ring?Causality: 4-Isopropyl-5-thioxoimidazolidin-2-one suffers from a classic isobaric fragmentation ambiguity. The homolytic loss of the C4-isopropyl radical (•C₃H₇, 43.0548 Da) and the heterolytic loss of isocyanic acid from the ring (HNCO, 43.0058 Da) both result in a nominal -43 Da shift[2].
Solution & Validation: You must utilize High-Resolution Mass Spectrometry (HRMS) to differentiate these pathways.
If the fragment is m/z 116.053, the neutral loss is HNCO.
If the fragment is m/z 116.004, the neutral loss is the isopropyl radical.
Self-Validation Check (Low-Res MS): Lower the collision energy (CE). The loss of the isopropyl group via a McLafferty-type rearrangement (loss of propene, -42.047 Da) to yield m/z 117.01 is thermodynamically favored at lower CE compared to the homolytic radical cleavage. If m/z 117 rises in abundance as m/z 116 falls, the side-chain cleavage pathway is confirmed.
Q3: I am seeing diagnostic fragments (m/z 100, m/z 116) in my Q1 full scan before any collision energy is applied. How do I stabilize the precursor?Causality: The 5-thioxoimidazolidin-2-one ring is thermally and electrically labile. High Declustering Potentials (DP) or excessive capillary temperatures impart enough internal vibrational energy to overcome the activation barrier for HNCS (isothiocyanic acid) elimination prior to entering the collision cell[4].
Solution & Validation: Perform a systematic source-tuning ramp to cool the ions.
Drop the capillary/desolvation temperature by 50°C increments until the m/z 100 fragment disappears from Q1.
Lower the DP (or Cone Voltage) from 80V down to 20V.
Self-Validation: Calculate the Precursor-to-Fragment ratio in Q1. A ratio of >10:1 ([M+H]⁺ : fragments) ensures quantitative reliability for downstream MRM transitions.
Part 4: Step-by-Step Methodology for MRM Optimization
To build a self-validating quantitative assay for 4-Isopropyl-5-thioxoimidazolidin-2-one, follow this exact protocol:
Step 1: Precursor Ion Stabilization (Syringe Infusion)
Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water with 0.1% Formic Acid.
Infuse at 10 µL/min into the ESI source.
Monitor Q1 in profile mode from m/z 100 to 250.
Ramp the Declustering Potential (DP) from 0V to 100V.
Validation: Select the DP that maximizes the m/z 159.06 signal while keeping the m/z 100.08 (in-source fragment) below 5% relative abundance.
Step 2: Collision Energy (CE) Breakdown Curve Generation
Isolate m/z 159.1 in Q1 (Unit resolution).
Set Q3 to scan from m/z 50 to 170.
Ramp the Collision Energy (CE) from 5 eV to 50 eV in 2 eV increments.
Plot the intensity of the precursor (m/z 159) and the three primary fragments (m/z 117, 116, 100) against the CE.
Validation: A robust MRM transition must exhibit a Gaussian-like breakdown curve. Select the CE at the apex of the curve for your chosen fragment. Avoid CE values where the curve is jagged, which indicates resonant excitation instability.
Step 3: Transition Selection & Matrix Validation
Primary Quantifier: m/z 159.1 → 100.1 (Loss of HNCS). This is typically the most abundant and stable fragment for thiohydantoins[1].
Secondary Qualifier: m/z 159.1 → 117.0 (Loss of Propene).
Validation: Inject the analyte spiked into your biological matrix (e.g., plasma). Calculate the Qualifier/Quantifier ion ratio. This ratio must remain within ±20% of the ratio established in neat solvent to confirm the absence of isobaric matrix interference.
Benchmarking a Novel Thioxoimidazolidinone Derivative Against Established Metallo-β-Lactamase Inhibitors: A Comparative Guide
Introduction: The Rationale for Targeting Metallo-β-Lactamases The ever-escalating threat of antibiotic resistance necessitates the discovery of novel therapeutic agents that can overcome resistance mechanisms. One of th...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Rationale for Targeting Metallo-β-Lactamases
The ever-escalating threat of antibiotic resistance necessitates the discovery of novel therapeutic agents that can overcome resistance mechanisms. One of the most formidable of these mechanisms is the production of β-lactamase enzymes by bacteria, which inactivate a broad range of β-lactam antibiotics.[1][2] Among the different classes of β-lactamases, the metallo-β-lactamases (MBLs) pose a significant clinical challenge.[2][3] These enzymes utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic ineffective.[1][2] Unlike serine-β-lactamases, there are currently no clinically approved inhibitors for MBLs, making infections with MBL-producing bacteria exceptionally difficult to treat.[3][4]
The chemical scaffold of 4-Isopropyl-5-thioxoimidazolidin-2-one, a derivative of 2-thioxoimidazolidin-4-one, presents a compelling starting point for the development of a novel MBL inhibitor. The core structure features a thioamide and an amide group, which are known to coordinate with metal ions.[5] This inherent metal-chelating property suggests a plausible mechanism of action wherein the compound could interact with the zinc ions in the active site of MBLs, thereby inhibiting their enzymatic activity. This guide provides a comprehensive framework for the preclinical benchmarking of 4-Isopropyl-5-thioxoimidazolidin-2-one against known MBL inhibitors, outlining the experimental workflow from initial target validation to comparative kinetic analysis.
Identifying the Molecular Target: A Proteomics-Based Approach
Prior to direct benchmarking, confirming the molecular target of a novel compound is a critical step. A proteomics-based approach can be employed to identify the cellular binding partners of 4-Isopropyl-5-thioxoimidazolidin-2-one.[6][7] This can be achieved through affinity purification-mass spectrometry (AP-MS).[8]
Experimental Workflow: Target Identification
Caption: Workflow for proteomics-based target identification.
Comparative Benchmarking: Known MBL Inhibitors
For a robust comparison, 4-Isopropyl-5-thioxoimidazolidin-2-one should be benchmarked against well-characterized MBL inhibitors with different mechanisms of action.
Inhibitor
Mechanism of Action
Key Features
Captopril
A metal-chelating agent that interacts with the zinc ions in the MBL active site.[9]
An older, well-studied inhibitor, though not clinically used for this purpose.
Aspergillomarasmine A (AMA)
A natural product that removes zinc ions from the MBL active site.[2]
Demonstrates efficacy in rescuing the activity of β-lactam antibiotics.[2]
6-Phosphonomethylpyridine-2-carboxylates (PMPCs)
Potent inhibitors that bind to the active site without displacing the nucleophilic hydroxide in some MBLs.[4]
Exhibit slow-binding kinetics and have shown activity in cellular assays.[4]
Experimental Protocols: Enzyme Inhibition Assays
The inhibitory activity of 4-Isopropyl-5-thioxoimidazolidin-2-one and the benchmark inhibitors will be determined against a panel of clinically relevant MBLs, such as NDM-1, VIM-2, and IMP-1.[10]
Cloning, Expression, and Purification of MBLs
A detailed protocol for obtaining purified MBLs is a prerequisite for in vitro inhibition studies.[11]
Gene Synthesis and Cloning : Synthesize the genes encoding the MBLs of interest (e.g., blaNDM-1, blaVIM-2) with an N-terminal His6-tag. Clone the synthesized genes into a suitable expression vector (e.g., pET-28a).
Protein Expression : Transform the expression plasmids into an appropriate E. coli strain (e.g., BL21(DE3)). Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and incubate overnight at 18°C.
Cell Lysis and Purification : Harvest the cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication and clarify the lysate by centrifugation.
Affinity Chromatography : Load the supernatant onto a Ni-NTA affinity column. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
Dialysis and Storage : Dialyze the purified protein against storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol). Aliquot and store at -80°C.
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) will be determined using a spectrophotometric assay with a chromogenic substrate, such as nitrocefin or CENTA.[10][11]
IR spectroscopy comparative analysis of 4-Isopropyl-5-thioxoimidazolidin-2-one
Comparative IR Spectroscopic Analysis of 4-Isopropyl-5-thioxoimidazolidin-2-one: A Mechanistic Guide to Vibrational Assignments in Thiohydantoin Pharmacophores As a Senior Application Scientist, I frequently encounter ch...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative IR Spectroscopic Analysis of 4-Isopropyl-5-thioxoimidazolidin-2-one: A Mechanistic Guide to Vibrational Assignments in Thiohydantoin Pharmacophores
As a Senior Application Scientist, I frequently encounter challenges in the structural validation of thiohydantoin derivatives during drug development. 4-Isopropyl-5-thioxoimidazolidin-2-one (CAS: 149697-14-3)[1] is a valine-derived 5-thiohydantoin scaffold. Thiohydantoins are critical pharmacophores, often utilized in the synthesis of androgen receptor antagonists, antimicrobials, and antifungal agents[2].
However, distinguishing the 5-thioxo positional isomer from its 2-thioxo analogue (2-thiohydantoin) and its fully oxygenated counterpart (valine hydantoin) requires a nuanced understanding of infrared (IR) spectroscopy. This guide objectively compares the IR performance of 4-Isopropyl-5-thioxoimidazolidin-2-one against its structural alternatives, detailing the mechanistic causality behind its vibrational shifts and providing a self-validating experimental protocol.
Mechanistic Causality of IR Vibrational Shifts
The position of the thiocarbonyl (C=S) and carbonyl (C=O) groups within the imidazolidine ring drastically alters their electronic environments, directly dictating their IR absorption frequencies.
Target Compound (4-Isopropyl-5-thioxoimidazolidin-2-one): In this 5-thiohydantoin, the C=O group is located at position 2, flanked by two electronegative nitrogen atoms (N1 and N3). This urea-like environment restricts conjugation, resulting in a strong, high-frequency C=O stretch around 1775 cm⁻¹[3]. The C=S group at position 5 is flanked by only one nitrogen (N1) and an sp³ carbon (C4). This thioamide-like environment limits resonance, yielding a distinct C=S stretching band in the lower frequency region, typically around 1120–1160 cm⁻¹[3],[2].
Alternative A (4-Isopropyl-2-thioxoimidazolidin-4-one): In this 2-thiohydantoin analogue, the C=S group is at position 2. The strong resonance interaction between the two adjacent nitrogen lone pairs and the thiocarbonyl carbon creates a highly delocalized N-C(=S)-N system. This shifts the C=S vibration to a mixed mode known as the "thioureide band," which absorbs at a much higher frequency of approximately 1500 cm⁻¹[4].
Alternative B (4-Isopropylimidazolidine-2,5-dione): The fully oxygenated hydantoin lacks a C=S bond entirely, instead presenting two distinct C=O stretching bands (typically ~1770 cm⁻¹ for C4=O and ~1710 cm⁻¹ for C2=O).
Fig 1. Mechanistic causality of IR vibrational shifts in thiohydantoin positional isomers.
Quantitative Data Comparison
The following table summarizes the key diagnostic IR peaks used to differentiate 4-Isopropyl-5-thioxoimidazolidin-2-one from its structural alternatives.
Note: The absence of a ~1500 cm⁻¹ thioureide band and the presence of a ~1120 cm⁻¹ band definitively confirms the 5-thioxo substitution pattern over the 2-thioxo pattern[3],[4].
To ensure data integrity, traditional KBr pelleting is avoided. KBr is hygroscopic and requires high pressure, which can induce polymorphic transformations or obscure the critical ~3260 cm⁻¹ N-H stretching region with O-H water bands. Instead, Attenuated Total Reflectance (ATR) is employed as a self-validating system.
Step 1: System Verification & Background Subtraction
Action: Run a 1.5 mil polystyrene standard film to verify photometric and wavenumber accuracy (confirming peaks at exactly 1601 cm⁻¹ and 1028 cm⁻¹). Collect a background spectrum (32 scans) of the clean diamond ATR crystal.
Causality: The polystyrene standard validates the interferometer's laser calibration. The background subtraction creates a self-correcting baseline that removes atmospheric H₂O and CO₂ interferences, ensuring that any peaks in the 1700 cm⁻¹ or 3200 cm⁻¹ regions belong strictly to the sample.
Step 2: Sample Application
Action: Place 1–2 mg of crystalline 4-Isopropyl-5-thioxoimidazolidin-2-one directly onto the ATR crystal. Lower the pressure anvil until the software's pressure gauge indicates optimal contact (typically ~50-80 units depending on the instrument).
Causality: Direct application preserves the native crystal lattice. Monitoring the pressure ensures intimate contact with the evanescent wave without crushing the sample, which could artificially broaden the sharp ν(C=O) and ν(C=S) peaks.
Step 3: Data Acquisition
Action: Acquire the spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹ across a range of 4000 to 400 cm⁻¹.
Causality: Co-adding scans increases the signal-to-noise ratio (SNR) by the square root of the number of scans, ensuring the weaker ~1120 cm⁻¹ ν(C=S) band is clearly distinguishable from baseline noise[3].
Step 4: Post-Processing & ATR Correction
Action: Apply an ATR correction algorithm (e.g., advanced ATR correction assuming a refractive index of ~1.5 for organic crystals).
Causality: In ATR, the depth of penetration of the IR beam is wavelength-dependent (deeper at lower wavenumbers). Without this self-validating mathematical correction, the ~1120 cm⁻¹ C=S peak would appear artificially intense compared to the ~1775 cm⁻¹ C=O peak, skewing quantitative comparative analysis.
References
Title: Synthesis and Evaluation of Antibacterial and Antifungal Activities of 1,3-Disubstituted-4-thioxoimidazolidin-2-one Derivatives
Source: Croatica Chemica Acta (2018)
URL: [Link]
Title: IR Spectroscopic Characterization of 2-thiohydantoins and 2-thiobarbiturates
Source: Journal of Pharmaceutical Sciences (1976)
URL: [Link]
Title: CAS 149697-14-3: 2-Imidazolidinone, 4-(1-methylethyl)-5-thioxo-
Source: NextSDS Chemical Substance Information
URL: [Link]
A Guide to the Proper Disposal of 4-Isopropyl-5-thioxoimidazolidin-2-one
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Isopropyl-5-thioxoimidazolidin-2-one. As researchers and drug development professionals, our commitment to safety and env...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Isopropyl-5-thioxoimidazolidin-2-one. As researchers and drug development professionals, our commitment to safety and environmental stewardship necessitates a rigorous and well-documented approach to chemical waste management. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
Core Principles of Chemical Waste Management
Effective chemical disposal is not merely a final step but an integral part of the experimental lifecycle. The entire process is governed by regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3] The foundational goal is to manage chemical wastes in a safe, environmentally sound, and compliant manner from the moment of generation.[4]
Key tenets include:
Waste Minimization: Order only the necessary quantities of chemicals to reduce surplus and potential waste generation.[4][5]
Source Segregation: Never mix different chemical waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
Clear Identification: All waste must be accurately labeled to ensure proper handling, storage, and disposal.[2][6]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling 4-Isopropyl-5-thioxoimidazolidin-2-one for disposal, ensure all appropriate engineering controls and personal protective equipment are in use.
Engineering Controls:
Chemical Fume Hood: All handling and aliquoting of the compound and its waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.[7]
Required PPE:
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.[8][9]
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or puncture before and during use.
Protective Clothing: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing is appropriate for the laboratory environment.
Footwear: Closed-toe shoes are required at all times in the laboratory.
Step-by-Step Disposal Protocol
This protocol details the process from identifying the material as waste to its final collection.
Step 1: Waste Determination and Container Selection
A chemical is considered "waste" when it is no longer intended for use.[1]
Select a Compatible Container:
The best primary container is often the original manufacturer's bottle.[10]
If the original container is unavailable or compromised, select a clean, leak-proof container made of a compatible material (e.g., borosilicate glass or high-density polyethylene).[10][11] The container must have a secure, screw-top cap.[4][11]
Ensure the container is in good condition, free of cracks, and that the lid seals properly.[11]
Prepare the Container:
The container must be clean and dry before the first addition of waste.
If reusing a container, ensure all previous labels are completely removed or fully defaced to avoid confusion.[5][10]
Step 2: Hazardous Waste Labeling
Proper labeling is a critical regulatory requirement.[2]
Affix the Label: Attach a completed hazardous waste tag to the container before adding any waste.[1][6] These tags are typically provided by your institution's EHS department.
Complete All Fields: The label must include, at a minimum:
Full Chemical Name: "4-Isopropyl-5-thioxoimidazolidin-2-one". Do not use abbreviations or chemical formulas.[12]
All Components: List all constituents and their approximate percentages, including any solvents.
Hazard Identification: Indicate the potential hazards (e.g., Flammable, Corrosive, Toxic). Since the specific hazards are not documented, it is prudent to list "Toxic" as a precaution.
Generator Information: Your name, Principal Investigator (PI), department, and lab location.
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation where hazardous waste can be temporarily stored.[2][4][5]
Designate the SAA: The SAA must be under the control of the laboratory personnel generating the waste.[13] It cannot be in a public area like a hallway.[12]
Storage Practices:
Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste.[1][4][6] This prevents spills and the release of vapors.
Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a basin or tray) to contain any potential leaks or spills.[1][14]
Segregate Incompatibles: Store the waste container away from incompatible materials.
Step 4: Adherence to Storage Limits
Regulatory agencies impose strict limits on the amount of waste that can be stored in an SAA. Adhering to these limits is crucial for safety and compliance.
Waste Category
Maximum Accumulation Volume
Maximum Accumulation Time
Hazardous Waste
55 gallons
12 months from accumulation start date
Acutely Hazardous Waste (P-Listed)
1 quart (liquid) or 1 kg (solid)
12 months (unless volume limit is reached)
This table summarizes general federal guidelines. Your local or institutional limits may be more stringent. Always consult your EHS department.[1][4][5][13]
Once a container is full or the maximum volume limit for the SAA is reached, it must be prepared for pickup.
Step 5: Requesting Waste Collection
Hazardous waste must be collected by authorized personnel, typically from your institution's EHS department.[1][4]
Finalize the Waste Tag: Fill in the date the container becomes full.
Submit a Collection Request: Follow your institution's specific procedure for requesting a chemical waste pickup. This is often done through an online portal.[1]
Do Not Transport: Never transport hazardous waste yourself across hallways or to other buildings.[1][12]
The entire disposal workflow can be visualized as a decision-making process.
Caption: Decision workflow for hazardous chemical waste disposal.
Decontamination and Empty Container Disposal
Even after a container is "empty," residual amounts of the chemical can remain, posing a hazard.
For Non-Acutely Hazardous Waste: A container is considered "empty" once all contents have been removed that can be by normal means (e.g., pouring). Deface the label and dispose of the container according to your institution's guidelines, which may allow for disposal in regular trash or glass recycling.[10]
For Acutely Hazardous Waste (P-listed): Since the toxicity of 4-Isopropyl-5-thioxoimidazolidin-2-one is not fully known, it is safest to follow the more stringent procedure. The container must be triple-rinsed with a suitable solvent (one capable of removing the residue).[1][10]
Collect all three rinsate portions as a new hazardous waste stream.
Label this new waste container appropriately.
After triple-rinsing, the original container can be defaced and disposed of as non-hazardous waste.[1][10]
Spill Management
In the event of a spill, immediate and correct action is crucial.
Alert Personnel: Immediately alert others in the vicinity.
Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and contact EHS or emergency services.
Consult SDS: If an SDS were available, you would consult it for spill cleanup information. In its absence, assume the material is toxic and flammable.
Cleanup (for minor spills): If you are trained and it is safe to do so, manage the spill.
Wear full PPE.
Use a chemical spill kit with an absorbent appropriate for organic compounds.
Collect the contaminated absorbent material in a sealed container or bag.
Label the container as hazardous waste, listing all contents.
Request a waste pickup from EHS.
By adhering to these rigorous, step-by-step procedures, you ensure that the disposal of 4-Isopropyl-5-thioxoimidazolidin-2-one is conducted with the highest regard for personal safety, regulatory compliance, and environmental responsibility.
References
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
Laboratory Waste Management. University of North Carolina Greensboro. [Link]
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
Laboratory Chemical Waste Management Practices. Duke University. [Link]
Hazardous Waste Disposal Guide. University of Illinois Urbana-Champaign Research Safety. [Link]
Comprehensive Safety and Handling Protocol for 4-Isopropyl-5-thioxoimidazolidin-2-one
As drug development accelerates, the handling of highly active synthetic intermediates requires uncompromising precision. 4-Isopropyl-5-thioxoimidazolidin-2-one (CAS: 149697-14-3) [1] is a thiohydantoin derivative freque...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development accelerates, the handling of highly active synthetic intermediates requires uncompromising precision. 4-Isopropyl-5-thioxoimidazolidin-2-one (CAS: 149697-14-3) [1] is a thiohydantoin derivative frequently utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), including androgen receptor antagonists.
While its pharmacophore is highly valuable in oncology and endocrinology research, the compound presents specific occupational hazards. Thiohydantoins are potential skin sensitizers and endocrine disruptors. Because this compound is typically handled as a fine, dry powder, the primary vectors for occupational exposure are particulate aerosolization (inhalation) and dermal absorption—especially when solubilized in penetrating organic carriers like Dimethyl Sulfoxide (DMSO).
This guide provides a causality-driven, self-validating protocol for the safe handling, solubilization, and disposal of 4-Isopropyl-5-thioxoimidazolidin-2-one, ensuring both scientific integrity and operator safety.
Causality-Driven Hazard Assessment & PPE Selection
To build a robust safety culture, we must move beyond simply listing Personal Protective Equipment (PPE) to understanding why specific barriers are chosen. According to the, hazard assessments must dictate equipment selection to prevent injury through absorption or inhalation[2].
Quantitative PPE & Barrier Matrix
The following table summarizes the required PPE, quantifying breakthrough times and explaining the mechanistic rationale for each choice.
PPE Category
Specification & Material
Quantitative Efficacy / Breakthrough
Causality & Scientific Rationale
Primary Gloves
Nitrile (Minimum 4 mil thickness)
>240 min (Aqueous) / <10 min (DMSO)
Nitrile provides excellent tactile sensitivity for weighing but degrades rapidly in DMSO.
Secondary Gloves
Neoprene or Heavy Nitrile (8 mil)
>30 min (DMSO / DMF)
DMSO acts as a "Trojan horse," carrying small molecules through the stratum corneum. Double-gloving provides a necessary buffer layer.
Eye Protection
ANSI Z87.1 Splash Goggles
100% droplet deflection
Prevents conjunctival absorption of aerosolized powder or accidental solvent splashes during vortexing.
Body Protection
Disposable, low-permeability gown
N/A (Solid barrier)
Prevents particulate accumulation on personal clothing. Lint-free material prevents contamination of the chemical.
Respiratory
N95 / P100 Particulate Mask
Filters ≥99.97% of airborne particles
Required only if Local Exhaust Ventilation (LEV) fails or during major spill cleanup.
Self-Validating Operational Workflow
Every safety protocol must be a self-validating system. You should never assume your equipment is functioning; you must prove it before initiating chemical transfer. The emphasizes the use of engineering controls combined with rigorous PPE adherence when handling hazardous drug intermediates[3].
Operational workflow for handling 4-Isopropyl-5-thioxoimidazolidin-2-one safely.
Step-by-Step Methodology: Weighing and Solubilization
Step 1: Engineering Control Validation
Action: Verify the fume hood or Class II Biological Safety Cabinet (BSC) is operational.
Validation: Check the digital monitor to ensure a face velocity of 80–100 feet per minute (fpm). Alternatively, tape a small piece of tissue to the sash; it should pull gently inward, confirming negative pressure.
Step 2: PPE Integrity Check
Action: Don the primary nitrile gloves.
Validation: Manually inflate each glove by trapping air inside and rolling the cuff. Apply gentle pressure. If the glove deflates, a micro-puncture is present; discard and replace. Don the secondary outer gloves over the gown cuffs.
Step 3: Anti-Static Transfer
Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.
Rationale: 4-Isopropyl-5-thioxoimidazolidin-2-one is a fine powder. Static electricity can cause the particles to repel each other and aerosolize, bypassing the localized exhaust stream.
Step 4: In-Hood Solubilization
Action: If creating a stock solution, add the solvent (e.g., DMSO) directly to the pre-weighed vial inside the fume hood. Cap the vial tightly before vortexing.
Rationale: Vortexing generates internal pressure and micro-aerosols. Capping prevents solvent escape, and keeping it in the hood ensures any accidental seal failure is contained safely away from the operator's breathing zone.
Decontamination and Emergency Spill Response
Even with flawless technique, spills occur. Your response dictates whether a localized incident becomes a systemic laboratory contamination. The National Research Council's outlines strict guidelines for chemical management and spill containment[4].
Decontamination Protocol (Post-Operation)
Inner Hood Wipe-Down: While still wearing double gloves, wipe the analytical balance and hood surface with a damp microfiber cloth containing a mild surfactant, followed by a 70% Isopropanol wipe.
In-Hood Doffing: Remove the outer gloves inside the fume hood. This ensures that any microscopic powder adhering to the gloves remains within the negative pressure zone.
Final Doffing: Step away from the hood, remove the isolation gown (rolling it inward to trap contaminants), remove eye protection, and finally, doff the inner gloves. Wash hands immediately with soap and water.
Emergency Spill Plan
Dry Powder Spill:Never sweep. Sweeping introduces kinetic energy that aerosolizes the thiohydantoin powder. Instead, gently cover the spill with absorbent pads dampened with water or a compatible solvent. Wipe inward from the edges to the center to prevent spreading.
Solvent Spill (e.g., DMSO + Compound): Immediately apply an activated carbon-based absorbent or universal chemical spill pad. Do not use water, as DMSO is highly miscible and the volume of the contaminated area will rapidly increase.
Disposal: Place all spill cleanup materials into a 6-mil polyethylene bag, seal it, and place it in a designated "Hazardous Chemical Waste" bin.
References
Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment, General Requirements. United States Department of Labor. Available at:[Link]
National Institute for Occupational Safety and Health (NIOSH). Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs. Centers for Disease Control and Prevention (CDC). Available at:[Link]
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]